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Compound of Interest

Compound Name: beta-Damascenone

Cat. No.: B3422015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory perception and odor

threshold of beta-damascenone, a C13-norisoprenoid of significant interest in the flavor,

fragrance, and pharmaceutical industries. This document details the quantitative sensory data,

experimental protocols for its evaluation, and the underlying physiological mechanisms of its

perception.

Sensory Perception of Beta-Damascenone
Beta-damascenone is a potent aroma compound characterized by a complex and desirable

odor profile. Its sensory perception is often described with a variety of fruity and floral notes.

Despite its typically low concentrations in natural products and formulations, its exceptionally

low odor threshold makes it a significant contributor to the overall aroma profile.

Sensory Descriptors
The perceived aroma of beta-damascenone is multifaceted, with the following descriptors

being commonly reported in the literature:

Fruity: Cooked apple, baked apple, red berry, dark berry, and tropical fruit nuances are

frequently associated with beta-damascenone.

Floral: A distinct rose-like and general floral character is a hallmark of its scent profile.
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Sweet and Honey-like: Descriptions often include notes of honey and a general sweetness.

Other: In some contexts, descriptors such as "tea" and "stewed fruit" have also been used.

The perception of these characteristics can be significantly influenced by the matrix in which

beta-damascenone is present, as well as by synergistic or antagonistic interactions with other

volatile compounds.

Role as an Aroma Enhancer
Beyond its direct contribution to aroma, beta-damascenone is recognized for its role as an

aroma enhancer. It has been shown to increase the perceived intensity of other fruity and floral

notes in a mixture, even at concentrations below its own detection threshold. This property

makes it a valuable compound for modulating and enhancing the overall sensory experience of

a product.

Quantitative Data: Odor Threshold of Beta-
Damascenone
The odor threshold of a compound is the minimum concentration that can be detected by the

human olfactory system. For beta-damascenone, this threshold is remarkably low, though it

varies significantly depending on the medium in which it is evaluated.

Matrix Odor Threshold (µg/L) Reference(s)

Water 0.002 - 0.007 [1]

Hydroalcoholic Solution (10-

12% ethanol)
0.05 [1]

Red Wine 4 - 7 [2]

White Wine

Not explicitly stated, but

concentrations are typically

higher than in red wine

Table 1: Odor Detection Thresholds of Beta-Damascenone in Various Matrices.
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Experimental Protocols
The determination of the sensory properties of beta-damascenone relies on a suite of

specialized analytical and sensory evaluation techniques. The following sections detail the

methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active

compounds in a complex volatile mixture. It combines the separation capabilities of gas

chromatography with the sensitivity of the human nose as a detector.[3]

Methodology:

Sample Preparation: Volatile compounds from the sample matrix (e.g., wine, fruit extract) are

extracted using methods such as liquid-liquid extraction, solid-phase microextraction

(SPME), or solvent-assisted flavor evaporation (SAFE).

Gas Chromatographic Separation: The extracted volatiles are injected into a gas

chromatograph, where they are separated based on their boiling points and polarity as they

pass through a capillary column.

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream

is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer)

for chemical identification and quantification. The other stream is directed to an olfactometry

port.

Olfactory Detection: A trained panelist sniffs the effluent from the olfactometry port and

records the time, duration, and sensory descriptors of any detected odors. The port is

humidified to prevent nasal dryness.

Data Analysis: The olfactometric data is aligned with the chromatogram from the chemical

detector to correlate specific chemical compounds with their perceived aromas. Techniques

like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine

the relative odor potency of the compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b3422015?utm_src=pdf-body
https://www.researchgate.net/publication/377671339_Analysis_of_Wine_Impact_Odorants_by_Gas_Chromatography-Olfactometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Odor Threshold Determination: Ascending Forced-
Choice Method (ASTM E679)
The odor threshold is determined using a standardized sensory panel methodology, such as

the ASTM E679 standard practice, which employs a forced-choice ascending concentration

series.[4]

Methodology:

Panelist Selection and Training: A panel of assessors is selected based on their sensory

acuity and trained to recognize the specific odorant being tested.

Sample Preparation: A series of solutions of beta-damascenone in the desired matrix (e.g.,

water, deodorized wine) are prepared in ascending concentrations, typically in a geometric

progression (e.g., a factor of 2 or 3).

Presentation: In each trial, the panelist is presented with a set of three samples (a triangle

test), where two are blanks (the matrix alone) and one contains the odorant at a specific

concentration. The order of presentation of the samples within the set is randomized.

Forced-Choice Task: The panelist is required to identify the sample that is different from the

other two, even if they are not certain.

Ascending Concentration Series: The test begins with a concentration below the expected

threshold and proceeds to higher concentrations.

Threshold Calculation: The individual threshold is typically defined as the geometric mean of

the last concentration at which the panelist could not correctly identify the odorant and the

first concentration at which they could. The group threshold is then calculated as the

geometric mean of the individual thresholds.

Triangle Test
The triangle test is a discrimination test used to determine if a sensory difference exists

between two samples.

Methodology:
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Sample Preparation: Two products (e.g., a control and a test sample containing added beta-
damascenone) are prepared.

Presentation: Panelists are presented with three coded samples. Two of the samples are

identical (either both control or both test), and one is different. The order of presentation is

randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

Evaluation: Panelists are asked to identify the "odd" or "different" sample.

Data Analysis: The number of correct identifications is compared to the number expected by

chance (one-third). Statistical analysis (e.g., using a chi-square test or binomial distribution)

is used to determine if there is a significant difference between the two products.

Descriptive Analysis
Descriptive analysis provides a detailed quantitative description of the sensory attributes of a

product.

Methodology:

Panelist Training: A highly trained panel of assessors is used. The panel develops a

consensus vocabulary of sensory descriptors relevant to the product being tested. They are

trained to identify and quantify the intensity of each attribute using a standardized scale (e.g.,

a 15-cm line scale).

Sample Evaluation: Samples are presented to the panelists in a controlled and randomized

order. Panelists independently rate the intensity of each sensory attribute for each sample.

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed

(e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory

profiles of the products. The results are often visualized using spider or radar plots.

Olfactory Signaling Pathway
The perception of beta-damascenone, like other odorants, is initiated by its interaction with

olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal

epithelium. These receptors are G-protein coupled receptors (GPCRs).
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While the specific human olfactory receptor(s) that bind to beta-damascenone have not been

definitively identified, the general mechanism of olfactory signal transduction is well-

established. Some studies suggest that related compounds, such as beta-ionone, can act as

antagonists for certain ORs, indicating a direct interaction at the receptor level.

The binding of an odorant molecule like beta-damascenone to its specific OR(s) is thought to

trigger a conformational change in the receptor, initiating an intracellular signaling cascade.

This cascade typically involves the activation of a G-protein (specifically, the G-olf protein in

olfactory neurons), which in turn activates adenylyl cyclase. This enzyme catalyzes the

conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic

nucleotide-gated ion channels, leading to an influx of cations (primarily Ca2+ and Na+). This

influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory

bulb in the brain for further processing and the ultimate perception of smell.
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Caption: General Olfactory Signaling Pathway for an Odorant.
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Caption: Workflow for Odor Threshold Determination (ASTM E679).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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